molecular formula C16H32O3 B1217589 2-Hydroxyethyl myristate CAS No. 22122-18-5

2-Hydroxyethyl myristate

Cat. No.: B1217589
CAS No.: 22122-18-5
M. Wt: 272.42 g/mol
InChI Key: ABFWOTZXBYVPIF-UHFFFAOYSA-N
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Description

It is commonly used in various industries, including cosmetics, pharmaceuticals, and agriculture. The compound has the molecular formula C16H32O3 and a molecular weight of 272.42 g/mol.

Mechanism of Action

Target of Action

2-Hydroxyethyl myristate, also known as Ethylene Glycol Monomyristate, is a fatty acid ester derived from myristic acid and ethylene glycol . It has a strong interaction potential with NFkB , a key regulator of inflammation and cellular stress responses . NFkB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

It is suggested that it interacts with nfkb, potentially modulating inflammation and cellular stress responses . This interaction could influence the activity of NFkB, thereby affecting the expression of genes involved in inflammation and stress responses .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with NFkB . NFkB is involved in multiple signaling pathways, including those related to inflammation, immunity, cell proliferation, and apoptosis . By interacting with NFkB, this compound could potentially influence these pathways, although the specific effects would depend on the context of the cellular environment .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with NFkB and influence multiple signaling pathways . These effects could include changes in gene expression, modulation of inflammatory responses, and alterations in cell proliferation and survival . The specific effects would likely depend on the cellular context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules that interact with NFkB, the cellular context, and the physiological state of the organism

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl myristate plays a significant role in biochemical reactions, particularly in the context of its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction suggests its potential use in the development of anti-inflammatory and anticancer drugs . The compound interacts with enzymes such as N-myristoyltransferase, which catalyzes the attachment of myristate to the N-terminal glycine residue of target proteins . This post-translational modification is crucial for the proper localization and function of these proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of protein kinase A (PKA) by facilitating its association with the plasma membrane . This association is essential for the regulation of neuronal functions and the modulation of AMPA receptors at synapses. Additionally, the compound’s interaction with NF-κB can modulate inflammatory responses and potentially inhibit cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s myristoylation process involves the attachment of a myristate group to the N-terminal glycine of target proteins, which is catalyzed by N-myristoyltransferase . This modification enhances the protein’s membrane-binding affinity and influences its localization and function. Furthermore, this compound’s interaction with NF-κB can inhibit its activation, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that esterification of compounds like lutein with myristate can enhance their stability against heat and UV light This suggests that this compound may exhibit similar stability properties, making it a suitable candidate for long-term studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, general principles of drug metabolism and toxicity can be applied. Higher doses of similar compounds may lead to toxic or adverse effects, while lower doses may be effective in modulating specific biochemical pathways . It is essential to conduct dose-response studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism and protein modification. The compound’s myristoylation process, catalyzed by N-myristoyltransferase, is a key metabolic pathway that influences protein localization and function . Additionally, its interaction with NF-κB can impact metabolic flux and the levels of metabolites involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s myristoylation enhances its membrane-binding affinity, facilitating its localization to specific cellular compartments . This localization is crucial for its biological activity and interaction with target proteins.

Subcellular Localization

This compound’s subcellular localization is influenced by its myristoylation, which directs it to specific compartments such as the plasma membrane . This localization is essential for its activity and function, as it allows the compound to interact with membrane-bound proteins and modulate their activity. Additionally, post-translational modifications such as myristoylation play a critical role in targeting the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl myristate can be synthesized through the esterification of myristic acid with ethylene glycol. The reaction typically involves heating myristic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl myristate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various esters or ethers.

Scientific Research Applications

2-Hydroxyethyl myristate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the formulation of cell culture media and as a component in biochemical assays.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties due to its interaction with nuclear factor kappa B (NFkB).

    Industry: Utilized in the production of cosmetics, personal care products, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl myristate: Another fatty acid ester used in cosmetics and pharmaceuticals.

    Ethyl myristate: Similar ester with applications in fragrances and flavorings.

    Butyl myristate: Used as an emollient in personal care products.

Uniqueness

2-Hydroxyethyl myristate is unique due to its hydroxyl group, which imparts additional reactivity and functionality compared to other myristate esters. This hydroxyl group allows for further chemical modifications and enhances its solubility in aqueous environments, making it particularly valuable in formulations requiring both hydrophilic and lipophilic properties.

Properties

IUPAC Name

2-hydroxyethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWOTZXBYVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-89-1
Record name Polyethylene glycol monomyristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90944767
Record name 2-Hydroxyethyl tetradecanoate
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Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22122-18-5
Record name Tetradecanoic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22122-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl myristate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol myristate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548
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Record name 2-Hydroxyethyl tetradecanoate
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Record name 2-hydroxyethyl myristate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-hydroxyethyl myristate influence the morphology of its Langmuir monolayers compared to n-tetradecanoyl N-ethanolamide (NHEA-14)?

A1: Both this compound and NHEA-14 are amphiphiles with identical chain lengths (14 carbons) but differ in their head groups. This difference significantly impacts their behavior at the air-water interface. Research using a film balance and Brewster angle microscopy (BAM) revealed that at 10°C, both form domains after undergoing a first-order liquid expanded (LE) to liquid condensed (LC) phase transition [].

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